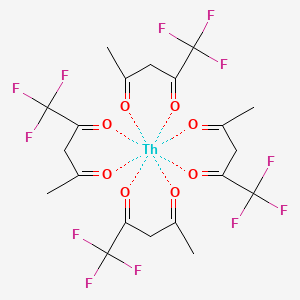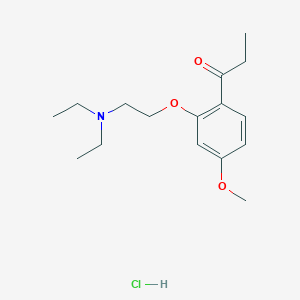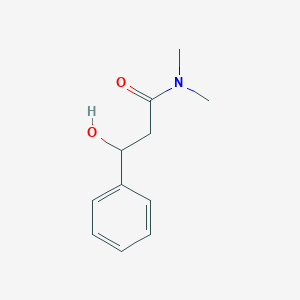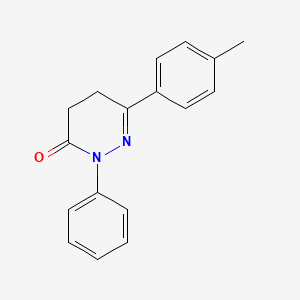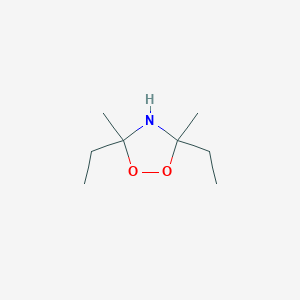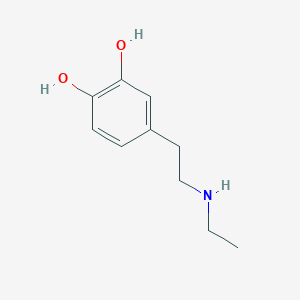
Benzene-1,2-diol, 4-(2-ethylaminoethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- typically involves the alkylation of catechol (benzene-1,2-diol) with an ethylaminoethyl group. One common method is the reaction of catechol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
Benzene-1,2-diol, 4-(2-ethylaminoethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form catechol derivatives using reducing agents such as sodium borohydride.
Substitution: The ethylaminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong bases.
Major Products Formed
Oxidation: Quinones.
Reduction: Catechol derivatives.
Substitution: Various substituted benzene derivatives.
科学研究应用
Benzene-1,2-diol, 4-(2-ethylaminoethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly its role as a dopamine analog.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to dopamine.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzene-1,2-diol, 4-(2-ethylaminoethyl)- involves its interaction with dopamine receptors in the brain. As a dopamine analog, it can bind to these receptors and mimic the effects of dopamine, influencing neurotransmission and potentially altering mood, cognition, and motor control. The compound may also interact with other molecular targets and pathways involved in neurotransmitter regulation.
相似化合物的比较
Similar Compounds
Dopamine: A neurotransmitter with a similar structure but lacking the ethylaminoethyl group.
Norepinephrine: Another neurotransmitter with a similar catechol structure.
Epinephrine: A hormone and neurotransmitter with a similar catechol structure.
Uniqueness
Benzene-1,2-diol, 4-(2-ethylaminoethyl)- is unique due to the presence of the ethylaminoethyl group, which may confer different pharmacological properties compared to dopamine and other catecholamines. This structural modification can influence its binding affinity to receptors and its overall biological activity.
属性
CAS 编号 |
21581-33-9 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC 名称 |
4-[2-(ethylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c1-2-11-6-5-8-3-4-9(12)10(13)7-8/h3-4,7,11-13H,2,5-6H2,1H3 |
InChI 键 |
ZRNSCURSJJRPGN-UHFFFAOYSA-N |
规范 SMILES |
CCNCCC1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


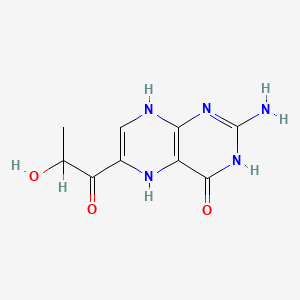
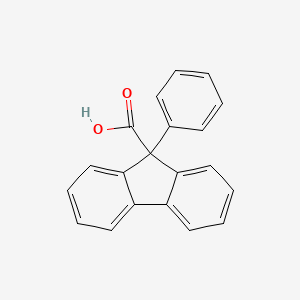
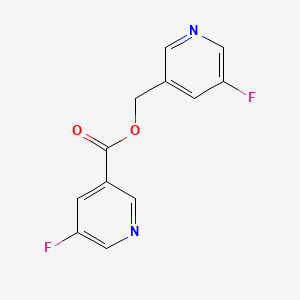




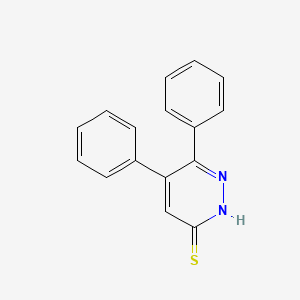
![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
